molecular formula C14H12N4OS B3001843 N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1202989-17-0

N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B3001843
CAS RN: 1202989-17-0
M. Wt: 284.34
InChI Key: ZKDUJTRKAPQELB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiadiazole derivatives has been reported in the literature, with each study employing different synthetic routes and starting materials. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which upon coordination with copper(II) ion, formed stable copper(II) complexes . Another study reported the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide through dehydrosulfurization of a starting hydrazinecarbothioamide using a mixture of iodine and triethylamine in DMF, achieving an 84% yield . A different approach was taken for the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, where cyclization of thioamide with 2-chloroacetoacetate was performed, resulting in a yield above 60% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopies were utilized to determine the structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their corresponding copper(II) complexes . Similarly, the structure of the 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was confirmed by ^1H and ^13C NMR spectroscopy . The ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate's structure was established by IR, ^1H NMR, and mass spectrometry (MS) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and oxidation processes. The formation of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involved the removal of two hydrogen atoms and subsequent cyclization during oxidation . The dehydrosulfurization reaction used to synthesize the 2,4-dichloro derivative involved the removal of sulfur from the starting hydrazinecarbothioamide . The synthesis of the ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate also involved a cyclization step, where thioamide was cyclized with 2-chloroacetoacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their molecular structures and the nature of their synthesis. The copper(II) complexes exhibited a stable planar geometry around the central ion due to the coordination of two large monodentate ligands and two chloride anions . The cytotoxic activity of these compounds was evaluated against various human cancer cell lines, with the copper(II) complexes and N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The potential inhibitory activity of the 2,4-dichloro derivative against dihydrofolate reductase (DHFR) was also studied through molecular docking, indicating that it could be a strong inhibitor of DHFR .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in photovoltaics and as a fluorescent sensor . Additionally, research could focus on improving the synthesis process to increase yield and reduce complexity . The design and preparation of highly sensitive and selective luminescent probes to detect primary aromatic amines (PAAs) among various amines are also important .

properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-14(16-8-5-10-3-6-15-7-4-10)11-1-2-12-13(9-11)18-20-17-12/h1-4,6-7,9H,5,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDUJTRKAPQELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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